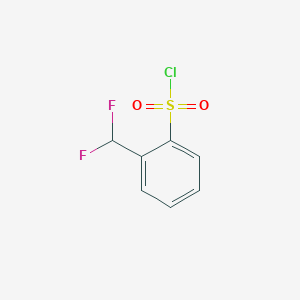

2-(Difluoromethyl)benzene-1-sulfonyl chloride

Description

2-(Difluoromethyl)benzene-1-sulfonyl chloride (CAS: 77798-10-8) is an organofluorine compound with the molecular formula C₇H₅ClF₂O₃S and a molar mass of 242.63 g/mol . It features a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 1. This compound is primarily utilized as a key intermediate in agrochemical synthesis, particularly for herbicides like penoxsulam, due to its reactivity in nucleophilic substitution and condensation reactions . The difluoromethyl group enhances metabolic stability and lipophilicity, critical for bioactivity in agricultural applications .

Properties

IUPAC Name |

2-(difluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHYZHBHYKDMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901265846 | |

| Record name | 2-(Difluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161525-56-0 | |

| Record name | 2-(Difluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161525-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901265846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(Difluoromethyl)benzene with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the difluoromethyl group can influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids or bases may be used to facilitate the reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-(Difluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can also influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

2-(Difluoromethoxy)benzene-1-sulfonyl Chloride

- Structure : Substituted with a difluoromethoxy (-OCF₂H) group at position 2.

- Molecular Formula : C₇H₅ClF₂O₃S (same as the target compound but with an oxygen atom in the substituent).

- Molecular Weight : 242.63 g/mol .

- Key Differences :

- The difluoromethoxy group introduces an ether linkage, increasing polarity compared to the difluoromethyl group.

- Reactivity: The ether oxygen may reduce electrophilicity at the sulfonyl chloride, slowing hydrolysis but improving selectivity in certain reactions.

- Applications : Used in synthesizing fluorinated surfactants and pharmaceuticals requiring enhanced solubility .

2-(Difluoromethyl)-5-fluorobenzene-1-sulfonyl Chloride

- Structure : Additional fluorine atom at position 4.

- Molecular Formula : C₇H₄ClF₃O₂S.

- Molecular Weight : 242.62 g/mol .

- Key Differences :

- The 5-fluoro substituent increases electron-withdrawing effects, enhancing the sulfonyl chloride's electrophilicity.

- Reactivity: Faster reaction kinetics in nucleophilic substitutions compared to the parent compound.

- Applications : Valuable in pharmaceutical intermediates where electronic modulation of the aromatic ring is critical .

2-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl Chloride

- Structure : Features a methanesulfonamido (-NHSO₂CH₃) group at position 4 and fluorine at position 2.

- Molecular Formula: C₇H₇ClFNO₄S₂.

- Molecular Weight : 287.7 g/mol .

- Key Differences :

- The sulfonamido group introduces hydrogen-bonding capability, increasing solubility in polar solvents.

- Reactivity: Dual sulfonyl groups enable diverse functionalization, but steric hindrance may limit accessibility.

- Applications : Used in protease inhibitor synthesis and as a bifunctional linker in drug discovery .

2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonyl Chloride

- Structure : Substituted with a trifluoromethyl (-CF₃) group at position 6 and fluorine at position 2.

- Molecular Formula : C₇H₃ClF₄O₂S.

- Molecular Weight : 278.61 g/mol .

- Key Differences :

- The trifluoromethyl group provides superior electron-withdrawing effects and thermal stability.

- Reactivity: Higher resistance to hydrolysis compared to difluoromethyl analogs.

- Applications : Key intermediate in high-performance agrochemicals and liquid crystal materials .

Impact of Fluorine Substitution

- Metabolic Stability : Difluoromethyl and trifluoromethyl groups reduce oxidative metabolism, prolonging half-life in biological systems .

- Lipophilicity : Fluorine substituents increase logP values, enhancing membrane permeability in agrochemicals .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) activate the sulfonyl chloride for nucleophilic attack, critical in condensation reactions .

Biological Activity

2-(Difluoromethyl)benzene-1-sulfonyl chloride, also known as difluoromethylbenzenesulfonyl chloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C7H6ClF2O2S

- Molecular Weight : 224.64 g/mol

- CAS Number : 176173-36-8

The biological activity of 2-(difluoromethyl)benzene-1-sulfonyl chloride is primarily attributed to its electrophilic nature. As an electrophilic reagent, it interacts with nucleophilic sites in biomolecules, leading to various biochemical pathways:

- Reactivity : The compound can form covalent bonds with nucleophiles such as amino acids in proteins, potentially altering their function.

- Biochemical Pathways : It may participate in oxidation and phosphorylation reactions, impacting cellular signaling pathways and enzyme activities.

Pharmacokinetics

Pharmacokinetic studies suggest that 2-(difluoromethyl)benzene-1-sulfonyl chloride is soluble in organic solvents but exhibits low solubility in water. This property can influence its absorption and distribution within biological systems:

- Solubility : Soluble in ethanol and dichloromethane; insoluble in water.

- Lipophilicity : The presence of difluoromethyl groups increases lipophilicity, which may enhance membrane permeability .

Antimicrobial and Antitumor Activity

Recent studies have explored the antimicrobial and antitumor potential of compounds related to 2-(difluoromethyl)benzene-1-sulfonyl chloride:

-

Antimicrobial Effects :

- Compounds with similar sulfonyl chloride moieties have shown significant activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MIC values ranging from 0.39 to 3.12 mg/L) .

- The low cytotoxicity (IC50 > 12.3 mg/L) indicates a favorable therapeutic index for these compounds.

- Antitumor Activity :

Case Studies

Several case studies highlight the biological applications of difluoromethyl-substituted benzenesulfonyl chlorides:

- Case Study 1 : A study demonstrated that a related difluoromethyl compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin . This suggests that structural modifications can improve therapeutic efficacy.

- Case Study 2 : Research on sulfonamide derivatives indicated that introducing difluoromethyl groups significantly altered their pharmacological profiles, enhancing their interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(difluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sulfonation of a difluoromethyl-substituted benzene precursor using chlorosulfonic acid or sulfuryl chloride. For example, analogous sulfonyl chlorides (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) are synthesized via controlled sulfonation at low temperatures (0–5°C) to avoid over-sulfonation or decomposition . Key parameters include stoichiometric control of chlorosulfonic acid, reaction time (<6 hours), and inert atmosphere (N₂/Ar) to minimize side reactions. Post-synthesis purification via fractional distillation or recrystallization from non-polar solvents (e.g., hexane) is critical for isolating high-purity products (>95%) .

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize 2-(difluoromethyl)benzene-1-sulfonyl chloride?

- Methodological Answer :

- ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet near δ -110 ppm due to coupling with adjacent protons (²J₃-F-H ≈ 50 Hz) .

- ¹H NMR : The sulfonyl chloride proton (if present) appears deshielded (~δ 8.0–8.5 ppm), while aromatic protons exhibit splitting patterns dependent on substituent positioning .

- IR : Strong S=O stretching vibrations at ~1370 cm⁻¹ and 1180 cm⁻¹ confirm the sulfonyl chloride moiety .

- MS : Molecular ion peaks [M+H]⁺ or [M-Cl]⁺ are observed, with fragmentation patterns reflecting loss of Cl (m/z -35) or SO₂ (m/z -64) .

Q. What are the key reactivity patterns of 2-(difluoromethyl)benzene-1-sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) under mild conditions (0–25°C, aprotic solvents like DCM/THF). For example, reaction with primary amines forms sulfonamides, as demonstrated in the synthesis of N-(quinolin-3-yl)-2-(trifluoromethyl)benzenesulfonamide (pyridine solvent, 1-hour stirring, 37% yield) . The difluoromethyl group enhances electrophilicity at the sulfur center via electron-withdrawing inductive effects, accelerating substitution kinetics compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s interaction with biological targets (e.g., proteins or enzymes)?

- Methodological Answer : Fluorine’s high electronegativity alters electron density at the sulfonyl chloride group, enhancing binding affinity to nucleophilic residues (e.g., lysine, cysteine) in proteins. Computational docking studies (e.g., using Protein Data Bank structures) can predict binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH). Comparative studies with non-fluorinated analogs (e.g., methyl or chloro substituents) reveal fluorine’s role in improving target selectivity and reducing off-target interactions .

Q. What strategies mitigate solubility challenges when using this compound in aqueous reaction systems?

- Methodological Answer : Co-solvent systems (e.g., DMSO/water or acetone/water) enhance solubility. Alternatively, micellar catalysis using surfactants (e.g., SDS) improves dispersion. For example, sulfonylation of hydrophilic amines in 30% DMSO/water achieves >80% conversion at pH 7–8, where the sulfonyl chloride remains reactive but stabilized against hydrolysis .

Q. How can contradictory data on sulfonation reaction yields be resolved?

- Methodological Answer : Systematic analysis of variables is required:

- Reagent Purity : Trace moisture in chlorosulfonic acid reduces yields; use freshly distilled reagents .

- Temperature Gradients : Uneven heating in exothermic reactions leads to side products; employ jacketed reactors with precise thermal control .

- Analytical Consistency : Validate yields via multiple methods (e.g., HPLC, ¹H NMR integration) to avoid discrepancies from residual solvents or byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.